5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 2092163-99-8
Cat. No.: VC4783705
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092163-99-8 |
|---|---|
| Molecular Formula | C8H6ClN3O3 |
| Molecular Weight | 227.6 |
| IUPAC Name | 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15) |
| Standard InChI Key | ZFGBPBSOSANMOB-UHFFFAOYSA-N |
| SMILES | C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound has a molecular formula of and a molecular weight of 227.6 g/mol. Its IUPAC name, 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflects its fused bicyclic structure (Figure 1). Key features include:
-
A pyrazolo[1,5-a]pyrimidine core with a hydroxyl group at position 7.
-
A chloromethyl substituent at position 5.
The planar arrangement of non-hydrogen atoms, as confirmed by X-ray crystallography in related derivatives, facilitates interactions with biological targets .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2092163-99-8 | |
| Molecular Formula | ||
| Molecular Weight | 227.6 g/mol | |
| SMILES | C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl | |
| Solubility | Not fully characterized |
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis typically involves cyclocondensation reactions between 5-amino-3-hetarylpyrazoles and malonic acid derivatives. A common protocol includes:
-
Cyclization: Reaction of 5-amino-3-hetarylpyrazole with malonic acid under acidic conditions.
-
Chloromethylation: Introduction of the chloromethyl group using phosphorus oxychloride () .
-
Purification: Crystallization from ethyl acetate or ethanol .
Key Reaction Steps:
Derivative Synthesis
The chloromethyl group enables further functionalization:
-
Nucleophilic substitution: Replacement of chloride with amines or thiols.
-
Esterification: Conversion of the carboxylic acid to esters for improved bioavailability .
Structural and Computational Analysis
Crystallographic Insights
X-ray studies of analogs reveal:
-
Planarity: Non-hydrogen atoms exhibit minimal deviation (RMSD = 0.011 Å), promoting π-π stacking in biological systems .
-
Hydrogen bonding: Weak C–H⋯N interactions form infinite sheets in the crystal lattice .
Computational Predictions
-
LogP: Estimated at 0.74, indicating moderate lipophilicity .
-
TPSA: 67.49 Ų, suggesting high polarity due to multiple hydrogen bond acceptors .
Biological Activities and Mechanisms
Anti-Tumor Activity
The compound’s derivatives inhibit B-Raf kinase (IC = 0.65–18 μM), a key target in melanoma and colorectal cancer. Mechanistically, they disrupt the Raf-MEK-ERK signaling pathway, inducing apoptosis in cancer cells .
Enzyme Inhibition
-
AMP-activated protein kinase (AMPK): Inhibition alters cellular energy homeostasis, showing potential in metabolic disorders.
-
HIV Reverse Transcriptase: Derivatives exhibit RNase H inhibition (EC = 10 μM), highlighting antiviral applications.
| Target | Activity (IC/EC) | Application | Source |
|---|---|---|---|
| B-Raf kinase | 0.65–18 μM | Anti-cancer | |
| AMPK | Not specified | Metabolic disorders | |
| HIV RNase H | 10 μM | Antiviral |
Applications in Drug Development
Pharmacophore Design
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to:
-
Structural rigidity: Enhances binding specificity.
-
Diverse substitutions: Allows tuning of pharmacokinetic properties .
Case Studies
-
Anti-Cancer Agents: Derivatives like Dorsomorphin (AMPK inhibitor) are in clinical trials .
-
Antivirals: Presatovir, a pyrazolo[1,5-a]pyrimidine derivative, targets respiratory syncytial virus .
Future Directions and Challenges
Research Priorities
-
Synthetic Optimization: Develop greener protocols (e.g., solvent-free reactions) .
-
Targeted Delivery: Explore nanoparticle formulations to enhance bioavailability .
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume